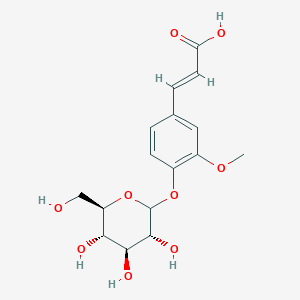
Ferulic acid O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferulic acid O-glucoside is a naturally occurring compound found in plant cell walls. It is a derivative of ferulic acid, which is a hydroxycinnamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferulic acid O-glucoside can be synthesized through biotransformation using Escherichia coli harboring specific glucosyltransferases. For instance, E. coli harboring AtUGT71C1 can synthesize feruloyl glucoside with a conversion rate of 1.8 μM/h, while E. coli harboring AtUGT72E2 shows a higher conversion rate of 15.8 μM/h for converting ferulic acid into ferulic acid glucoside .
Industrial Production Methods: Industrial production of this compound involves the use of metabolically engineered microorganisms. For example, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are cloned into E. coli to produce ferulic acid from L-tyrosine. This process can be optimized by tuning promoter strength and copy number .
Analyse Des Réactions Chimiques
Types of Reactions: Ferulic acid O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. The glycosylation of ferulic acid occurs at the hydroxyl group, forming ferulic acid 4-O-glucoside .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include uridine diphosphate (UDP) sugars, which act as sugar donors. The reaction conditions typically involve the use of specific glucosyltransferases and appropriate substrates .
Major Products: The major product formed from the glycosylation of ferulic acid is ferulic acid 4-O-glucoside. This compound is known for its enhanced solubility and stability compared to ferulic acid .
Applications De Recherche Scientifique
Ferulic acid O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various derivatives with potential antioxidant properties.
Biology: It plays a role in plant defense mechanisms and is involved in the biosynthesis of lignin and other phenolic compounds.
Medicine: this compound exhibits anti-inflammatory, anticancer, and neuroprotective properties.
Mécanisme D'action
Ferulic acid O-glucoside can be compared with other similar compounds such as p-coumaric acid, caffeic acid, and sinapic acid. These compounds share similar antioxidant properties but differ in their specific molecular structures and biological activities. For instance, p-coumaric acid and caffeic acid are also hydroxycinnamic acids but have different hydroxylation patterns, which affect their reactivity and biological functions .
Comparaison Avec Des Composés Similaires
- p-Coumaric acid
- Caffeic acid
- Sinapic acid
- Hydroxycinnamic acids
Ferulic acid O-glucoside stands out due to its enhanced solubility and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H20O9 |
|---|---|
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
(E)-3-[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16?/m1/s1 |
Clé InChI |
IEMIRSXOYFWPFD-ZSJFXSENSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11831148.png)


![(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11831175.png)
![1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B11831179.png)

![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11831184.png)
![Piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-](/img/structure/B11831190.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-](/img/structure/B11831196.png)
![N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide](/img/structure/B11831197.png)
![4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B11831199.png)

![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)

